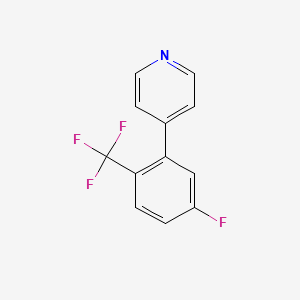
4-(5-Fluoro-2-trifluoromethylphenyl)pyridine
Overview
Description
“4-(5-Fluoro-2-trifluoromethylphenyl)pyridine” is a chemical compound with the molecular formula C12H7F4N . It is characterized by the presence of a fluorine atom and a carbon-containing pyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “4-(5-Fluoro-2-trifluoromethylphenyl)pyridine”, is a topic of active research. The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-(5-Fluoro-2-trifluoromethylphenyl)pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements bestows many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Pharmacological Applications
4-(5-Fluoro-2-trifluoromethylphenyl)pyridine derivatives have been investigated for their potential in pharmacology, particularly as kinase inhibitors. These compounds are known to selectively inhibit p38 mitogen-activated protein (MAP) kinase, which is crucial in mediating proinflammatory cytokine release. This selective inhibition is achieved by binding to the adenosine 5'-triphosphate (ATP) pocket, replacing ATP and thereby preventing the kinase activity responsible for inflammation. Studies have highlighted the importance of the pyridine substituents in achieving high binding selectivity and potency, underscoring the compound's potential in designing anti-inflammatory drugs (Scior et al., 2011).
Environmental Degradation of Fluorinated Compounds
Research has also delved into the environmental fate of polyfluoroalkyl chemicals, which include derivatives of 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine. These studies are pivotal in understanding how such compounds degrade into perfluoroalkyl acids (PFAAs), raising concerns due to their toxic profiles and persistence in the environment. Laboratory investigations have sought to bridge knowledge gaps regarding the biodegradation of important precursors, including the pathways, half-lives, and defluorination potential of these compounds (Liu & Mejia Avendaño, 2013).
Material Science and Drug Delivery
In the realm of materials science, 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine and its derivatives have been explored for their application in medical diagnostics and treatment, particularly through the design and functionalization of drug micro- and nanocarriers. The integration of such fluorinated compounds into drug carriers aims to improve therapeutic efficacy, especially in cancer treatment, while also enabling real-time imaging of drug delivery processes. The high fluorescent intensity and low toxicity of these compounds make them suitable for conjugation with various biomolecules, enhancing the capabilities of drug delivery systems (Marfin et al., 2017).
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates, such as “4-(5-Fluoro-2-trifluoromethylphenyl)pyridine”, are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-9-1-2-11(12(14,15)16)10(7-9)8-3-5-17-6-4-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHUAVIZGLUFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-2-trifluoromethylphenyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






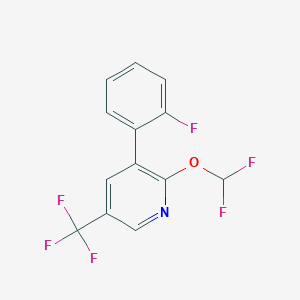
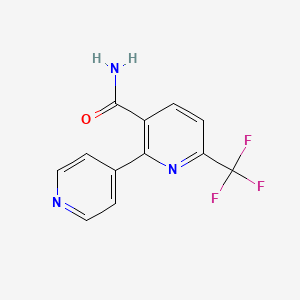
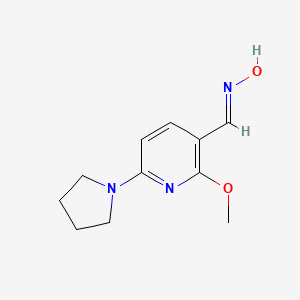
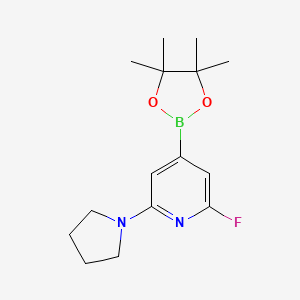
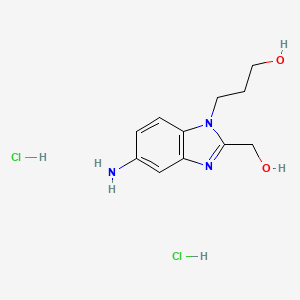
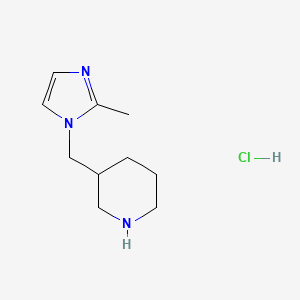
![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[B]naphthalen-1-YL)-acetic acid hydrochloride](/img/structure/B1389694.png)
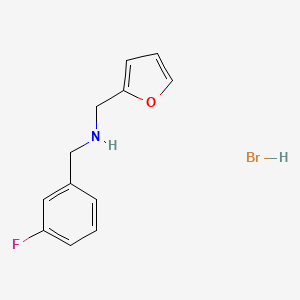
![Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate](/img/structure/B1389696.png)
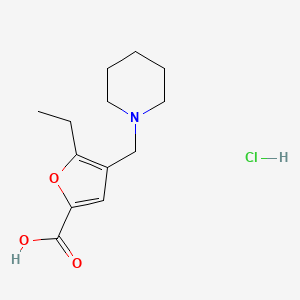
![1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1389699.png)